molecular formula C15H19N3O2 B6130875 5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide

5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B6130875
M. Wt: 273.33 g/mol
InChI Key: NYUVEODLTSBQML-UHFFFAOYSA-N
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Description

5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a benzyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Dimethylation: The dimethylamino group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[benzyl(methyl)amino]methyl]-2-furoic acid
  • 5-[[benzyl(methyl)amino]methyl]-2-methoxyaniline

Uniqueness

Compared to similar compounds, 5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the dimethylamino group

Properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N,N-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17(2)15(19)14-9-13(20-16-14)11-18(3)10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUVEODLTSBQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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